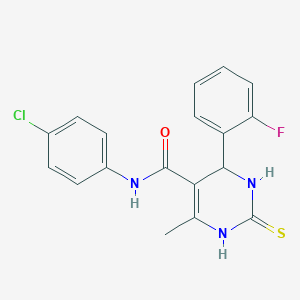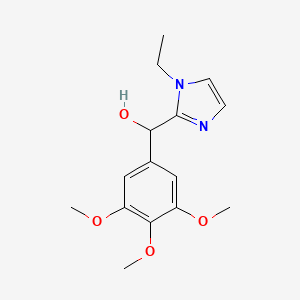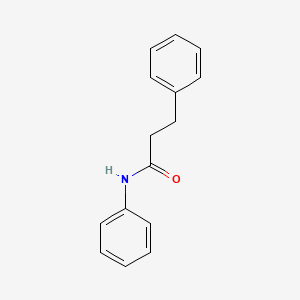![molecular formula C14H11N5O3 B4954195 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile](/img/structure/B4954195.png)
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile, also known as HMPN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HMPN is a versatile molecule that can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a building block for the synthesis of potential drug candidates. In biochemistry, this compound has been used as a probe to study enzyme activity and protein-ligand interactions. In pharmacology, this compound has been used as a tool to study the mechanism of action of various drugs.
Mecanismo De Acción
The mechanism of action of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile in lab experiments is its versatility. This compound can be used in various fields of research and can be modified to target specific enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many future directions for research involving [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile. One area of research is the development of this compound-based inhibitors for specific enzymes and proteins. Another area of research is the use of this compound as a tool to study the mechanism of action of various drugs. Additionally, this compound could be used in the development of new drug candidates for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]malononitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile and 5-hydroxy-3-methyl-1H-pyrazole in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-nitrophenyl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-12(14(20)18-17-8)13(9(6-15)7-16)10-4-2-3-5-11(10)19(21)22/h2-5,9,13H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRZCKBBODFMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2[N+](=O)[O-])C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(5-chloro-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4954139.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B4954146.png)

![5-methyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B4954158.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4954166.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B4954174.png)


![N-(3,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4954205.png)
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4954215.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4954218.png)
